molecular formula C15H15BrN6O2S B2770406 2-bromo-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide CAS No. 2319831-21-3

2-bromo-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide

Cat. No.: B2770406
CAS No.: 2319831-21-3
M. Wt: 423.29
InChI Key: UQXUTIQPCHEZGJ-UHFFFAOYSA-N
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Description

2-bromo-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide (CAS 2319831-21-3) is a chemical compound with the molecular formula C15H15BrN6O2S and a molecular weight of 423.29 g/mol . This complex molecule features a benzene-sulfonamide group, a bromo substituent, and a methyl group linked via a nitrogen atom to an azetidine ring, which is further connected to a [1,2,4]triazolo[4,3-b]pyridazine heterocyclic system . Its calculated properties include a topological polar surface area of approximately 92.1 Ų and an XLogP3 value of 1.6, which can provide researchers with valuable insights into its potential solubility and permeability characteristics . The InChIKey for this compound is UQXUTIQPCHEZGJ-UHFFFAOYSA-N . This compound is recognized in scientific literature and is offered for sale as a high-purity chemical reagent for research applications . It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers can procure this material from various suppliers, with availability in quantities ranging from micromoles to milligrams .

Properties

IUPAC Name

2-bromo-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN6O2S/c1-20(25(23,24)13-5-3-2-4-12(13)16)11-8-21(9-11)15-7-6-14-18-17-10-22(14)19-15/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXUTIQPCHEZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the triazolo[4,3-b]pyridazine core, which can be achieved through the cyclization of appropriate hydrazine derivatives with suitable reagents . The azetidine ring is then introduced via a nucleophilic substitution reaction, followed by the bromination and sulfonamide formation steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The purification process may involve crystallization, distillation, or chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-bromo-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and inhibiting bacterial growth . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name / ID Core Heterocycle Key Substituents Functional Groups
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine Azetidin-3-yl, 2-bromobenzenesulfonamide Sulfonamide, Bromo
Lin28-1632 () [1,2,4]Triazolo[4,3-b]pyridazine 3-(3-Methylphenyl)acetamide Acetamide
E-4b () [1,2,4]Triazolo[4,3-b]pyridazine 3,5-Dimethylpyrazole, Benzoylamino-propenoic acid Carboxylic acid, Benzamide
Example 53 () Pyrazolo[3,4-d]pyrimidine Fluorophenyl-chromenone, Fluorobenzenesulfonamide Sulfonamide, Fluoro
AZD5153 () [1,2,4]Triazolo[4,3-b]pyridazine Piperidylphenoxy, Methoxy Piperazine, Methoxy

Key Observations:

  • Triazolopyridazine Core : Shared with Lin28-1632 and AZD5153, this scaffold is linked to epigenetic targets (e.g., bromodomains) and kinase inhibition .
  • Sulfonamide Group : Present in the target compound and Example 53 (), this group enhances solubility but may reduce membrane permeability compared to acetamide or benzamide derivatives .
  • Azetidine vs.

Key Findings:

  • Melting Points : The target compound’s azetidine substitution may lower melting points compared to E-4b’s pyrazole-linked triazolopyridazine (253–255°C) but align with Example 53’s sulfonamide derivative (175–178°C) .
  • Biological Targets : AZD5153’s triazolopyridazine-piperidine design demonstrates potent BET inhibition, suggesting the target compound’s azetidine-sulfonamide structure could be optimized for similar epigenetic targets .

Research Implications and Limitations

  • Structural Advantages : The azetidine-triazolopyridazine combination in the target compound offers a balance between rigidity and solubility, differentiating it from phenyl- or piperidine-based analogs .
  • Data Gaps : Specific biological data (e.g., IC50 values, pharmacokinetics) for the target compound are absent in the provided evidence, necessitating further empirical studies.
  • Potential Applications: Based on analogs like AZD5153 and Lin28-1632, the compound may hold promise in oncology (epigenetic regulation) or regenerative medicine (Lin28 inhibition) .

Biological Activity

The compound 2-bromo-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H13BrN8O2SC_{13}H_{13}BrN_8O_2S, with a molecular weight of approximately 361.207 g/mol. The presence of the bromine atom and sulfonamide functional group suggests potential interactions with biological targets.

Research indicates that compounds similar to this one often function as inhibitors of various enzymes and receptors. The triazole and pyridazine moieties are known to interact with biological systems, potentially modulating pathways involved in inflammation and cancer.

Anti-inflammatory Activity

A study highlighted the anti-inflammatory effects of related triazole compounds, demonstrating their ability to inhibit cyclooxygenase (COX) enzymes. For instance, compounds with similar structures showed IC50 values against COX-2 ranging from 0.04 to 0.09 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Antidiabetic Effects

In vitro studies on related compounds have shown promise as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are important in managing type 2 diabetes. One such compound exhibited an IC50 value of approximately 100 nM against DPP-IV, suggesting that our compound may also possess similar antidiabetic properties .

Case Study 1: In Vitro Assays

In a series of bioassays using yeast models, compounds structurally related to our target demonstrated significant lethality or growth inhibition. This suggests that the biological activity may extend to antifungal properties as well .

Case Study 2: Animal Models

Preclinical studies involving rodent models indicated that related compounds effectively reduced glucose excursions after glucose loads without causing hypoglycemia. This points towards a favorable safety profile and efficacy in metabolic regulation .

Data Tables

Biological Activity IC50 Value (μmol) Reference
COX-2 Inhibition0.04 ± 0.01
DPP-IV Inhibition~0.1
Antifungal ActivityLethal/Inhibitory

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for preparing this compound?

  • Methodological Answer: The synthesis typically involves a multi-step process:
  • Step 1: Formation of the triazolopyridazine core via cyclization of precursors (e.g., hydrazine derivatives with pyridazine intermediates) under reflux in anhydrous solvents like THF or DCM .
  • Step 2: Functionalization of the azetidine ring through nucleophilic substitution, requiring precise pH control (pH 7–8) to avoid side reactions .
  • Step 3: Sulfonamide coupling using 2-bromobenzenesulfonyl chloride, catalyzed by DMAP in dichloromethane at 0–5°C to minimize hydrolysis .
    Key conditions include inert atmosphere (N₂/Ar), reaction time optimization (monitored via TLC), and purification via flash chromatography (ethyl acetate/hexane gradients) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing intermediates and the final compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR (400–600 MHz) in deuterated DMSO or CDCl₃ resolves rotational isomerism in the sulfonamide group. Variable-temperature NMR (VT-NMR) at 25–60°C can confirm dynamic equilibria .
  • Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF validates molecular weight (±2 ppm error) and detects halogen isotopic patterns (e.g., bromine ¹:¹ doublet) .
  • HPLC: Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95%) and stability under accelerated degradation conditions (40°C/75% RH) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the bromo and triazolopyridazine moieties in biological activity?

  • Methodological Answer:
  • Analog Synthesis: Replace bromine with Cl/F/CF₃ and triazolopyridazine with imidazopyridazine to compare potency in cellular assays (e.g., BRD4 inhibition) .
  • Pharmacophore Mapping: Use X-ray crystallography (e.g., BRD4 bromodomain co-crystals) to identify critical H-bonds between the triazolopyridazine N-atoms and conserved asparagine residues .
  • Data Analysis: Correlate substituent electronic properties (Hammett σ values) with IC₅₀ shifts in kinase inhibition assays .

Q. What experimental strategies resolve contradictions between in vitro potency and cellular activity for this compound?

  • Methodological Answer:
  • Permeability Assessment: Perform parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies to rule out efflux transporter interference .
  • Off-Target Profiling: Use kinome-wide selectivity screens (e.g., DiscoverX Eurofins) to identify unintended targets (e.g., Aurora kinases) .
  • Target Engagement: Apply cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) to confirm direct binding to BRD4 in live cells .

Q. How can chemoproteomic approaches identify biological targets beyond hypothesized bromodomains?

  • Methodological Answer:
  • Affinity Probes: Synthesize a biotinylated derivative for pull-down assays coupled with LC-MS/MS. Validate hits via siRNA knockdown and rescue experiments .
  • Activity-Based Protein Profiling (ABPP): Use a photoaffinity labeling probe with a diazirine tag to crosslink targets in cell lysates, followed by streptavidin enrichment .

Q. What computational methods predict the binding modes of this compound with targets like BRD4 bromodomains?

  • Methodological Answer:
  • Molecular Docking: Use Glide (Schrödinger) or AutoDock Vina to model interactions with BRD4 (PDB: 5U66). Prioritize poses with the triazolopyridazine stacked against W81 .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the sulfonamide-arginine salt bridge and hydrophobic packing of the bromophenyl group .

Q. How can solubility and bioavailability be optimized without compromising target affinity?

  • Methodological Answer:
  • Prodrug Design: Introduce phosphate or PEGylated groups on the azetidine nitrogen, cleaved in vivo by phosphatases .
  • Formulation: Use nanoemulsions (e.g., SNEDDS with Labrasol/Capryol 90) to enhance oral absorption. Validate via rat PK studies (AUC₀–₂₄ > 500 ng·h/mL) .

Q. How can discrepancies in NMR data due to rotational isomerism be addressed?

  • Methodological Answer:
  • VT-NMR: Analyze coalescence temperatures (e.g., 50°C in DMSO-d₆) to calculate energy barriers (ΔG‡) for sulfonamide bond rotation .
  • X-ray Crystallography: Resolve absolute configuration and confirm steric hindrance from the azetidine ring .

Q. How to design analogs with improved selectivity against off-target kinases?

  • Methodological Answer:
  • Focused Libraries: Synthesize analogs with bulkier substituents (e.g., tert-butyl) to exploit differences in kinase active-site volumes .
  • Covalent Inhibitors: Introduce acrylamide warheads targeting non-conserved cysteines (e.g., Cys797 in EGFR) .

Q. What are best practices for stability studies under varying pH and temperature conditions?

  • Methodological Answer:
  • Forced Degradation: Expose the compound to 0.1N HCl/NaOH (24h, 40°C) and analyze degradation products via LC-MS. Major pathways include sulfonamide hydrolysis and triazole ring oxidation .
  • Solid-State Stability: Store under ICH Q1A(R2) conditions (25°C/60% RH) for 6 months; use XRD to monitor crystallinity loss .

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